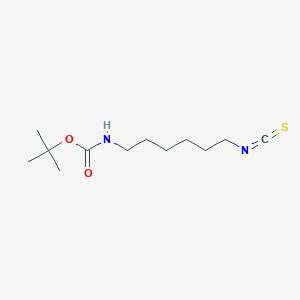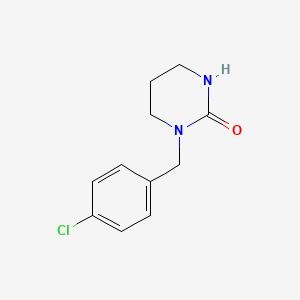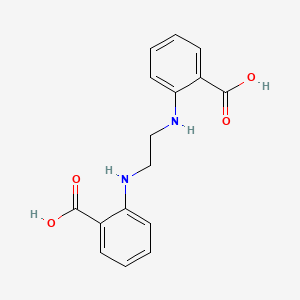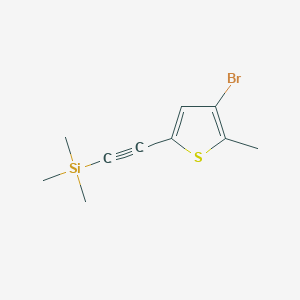
CID 132647881
説明
CID 132647881 is an organic compound with a molecular formula of C17H17N3O4. It is a member of the class of compounds known as benzimidazoles and is commonly referred to as a benzimidazole analogue. It has been used in various research studies and is known to possess a wide range of biological activities.
科学的研究の応用
Reversible Control of Protein Function in Cells
Chemically induced dimerization (CID) is a technique that allows reversible and spatiotemporal control of protein function within cells. This method has significantly advanced the study of various biological processes by enabling precise manipulation of protein interactions. Recent developments in CID technology have introduced orthogonal and reversible systems, enhancing control over protein function with high precision and spatiotemporal resolution. Initially applied to dissecting signal transductions, CID's utility has expanded to include investigations into membrane dynamics and protein trafficking (Voss, Klewer, & Wu, 2015).
Inducible Gene Regulation and Editing
The application of CID has extended into the realm of gene regulation and editing through the development of proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms. These platforms enable inducible gene regulation and editing by systematically engineering PROTAC systems. They offer the capability to fine-tune gene expression levels and multiplex biological signals for diverse regulatory functions. This approach has been instrumental in achieving digitally inducible expression of DNA recombinases, base editors, and prime editors for transient genome manipulation, demonstrating significant potential for in vivo applications in human cells and mice (Ma et al., 2023).
Insights into Cell Biology and Signaling
CID techniques have been pivotal in resolving complex problems in cell biology, particularly in understanding signaling mechanisms. Case studies highlight CID's efficacy in providing insights into lipid second messengers and small GTPases. These studies address the signaling paradox, illustrating how a small pool of signaling molecules can trigger a wide range of responses. Advances in CID technology have improved specificity, introduced novel substrates for orthogonal manipulations, and expanded applications beyond traditional protein targeting (DeRose, Miyamoto, & Inoue, 2013).
Enhancing Antibiotic Sensitivity and Understanding Cell Death
Research into the Staphylococcus aureus cid and lrg operons, regulated by CID, has shed light on bacterial murein hydrolase activity and antibiotic tolerance. The cid operon, by promoting murein hydrolase activity, enhances antibiotic sensitivity and contributes to the understanding of cell death and lysis mechanisms in high-glucose stationary phase cultures. This understanding is crucial for developing strategies to combat antibiotic resistance and manage bacterial infections (Patton et al., 2005).
特性
InChI |
InChI=1S/C5H10.In/c1-2-4-5-3-1;/h1-5H2; | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHGQQIAQJXRJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC1.[In] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10In | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 132647881 | |
CAS RN |
34822-89-4 | |
| Record name | Cyclopentadienylindium(I) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}pyridine](/img/structure/B3130957.png)
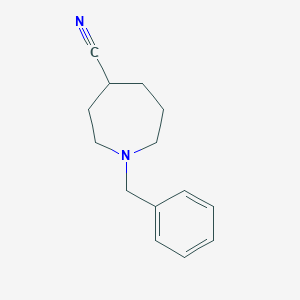
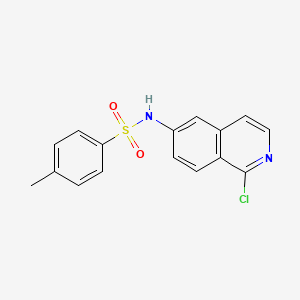
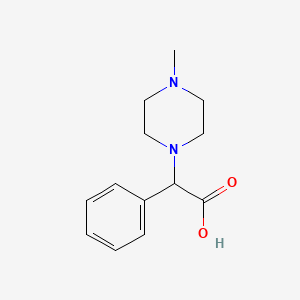
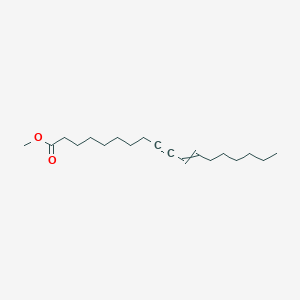

![N'-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B3130991.png)
![3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B3130995.png)

